7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde
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Overview
Description
7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde is a synthetic organic compound with the molecular formula C11H11F2NO3. This compound is characterized by the presence of a benzodioxole ring substituted with an ethylamino group and a difluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carboxylic acid.
Reduction: Formation of 7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a fluorescent probe.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on the target proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- 7-[(Methylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde
- 7-[(Dimethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde
- 7-[(Propylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde
Uniqueness
The uniqueness of 7-[(Ethylamino)methyl]-2,2-difluoro-2H-1,3-benzodioxole-4-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H11F2NO3 |
---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
7-(ethylaminomethyl)-2,2-difluoro-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C11H11F2NO3/c1-2-14-5-7-3-4-8(6-15)10-9(7)16-11(12,13)17-10/h3-4,6,14H,2,5H2,1H3 |
InChI Key |
HKKDYRDDEBKLSV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C2C(=C(C=C1)C=O)OC(O2)(F)F |
Origin of Product |
United States |
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